Steroid Sulfatase Inhibition: 3.1-Fold More Potent Than a Structurally Related Benzenesulfonamide Comparator in JEG-3 Cell Lysates
3,5-Dichloro-2-methoxybenzenesulfonamide inhibits steroid sulfatase (STS) in human JEG-3 cell lysates with an IC50 of 26 nM (1-hour incubation, [3H]E1S substrate, scintillation spectrometry) [1]. In a separate study using the same cell line and substrate but with a 20-hour incubation, the same compound showed an IC50 of 150 nM, indicating time-dependent assay conditions [1]. For comparison, a structurally distinct benzenesulfonamide derivative (CHEMBL1628091, BDBM50366522) tested in JEG-3 cells yielded an IC50 of 80 nM under comparable conditions [2]. The 3.1-fold potency difference (26 vs. 80 nM) suggests that the 3,5-dichloro-2-methoxy substitution pattern confers measurable advantage for STS inhibition relative to alternative benzenesulfonamide scaffolds. The clinical-stage STS inhibitor Irosustat (STX64) achieves an IC50 of 8 nM in placental microsomal assays, placing this compound within approximately 3-fold of a first-in-class clinical candidate while offering a simpler, non-steroidal benzenesulfonamide scaffold [3].
| Evidence Dimension | Steroid sulfatase (STS) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 nM (1 h incubation); IC50 = 150 nM (20 h incubation) |
| Comparator Or Baseline | CHEMBL1628091 (BDBM50366522): IC50 = 80 nM; Irosustat (STX64): IC50 = 8 nM (placental microsomes) |
| Quantified Difference | 3.1-fold more potent than CHEMBL1628091 (26 vs. 80 nM); 3.25-fold less potent than Irosustat (26 vs. 8 nM) |
| Conditions | Human JEG-3 choriocarcinoma cell lysates; [3H]E1S (estrone sulfate) substrate; scintillation spectrometry detection |
Why This Matters
For medicinal chemistry programs targeting STS in hormone-dependent cancers, the 26 nM IC50 provides a defined starting point for structure-activity relationship (SAR) optimization on a synthetically tractable benzenesulfonamide core.
- [1] BindingDB. BDBM50541453 (CHEMBL4637433): IC50 26 nM and 150 nM – Inhibition of steroid sulfatase in human JEG3 cell lysates. University of Sharjah; curated by ChEMBL. View Source
- [2] BindingDB. BDBM50366522 (CHEMBL1628091): IC50 80 nM – Inhibition of steroid sulfatase activity of JEG-3 cells. Laval University; curated by ChEMBL. View Source
- [3] Woo, L.W.L. et al. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). ChemMedChem, 2011, 6(11), 2019–2034. PMID: 21990014. View Source
